3-Methylisonicotinic acid hydrochloride
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Overview
Description
3-Methylisonicotinic acid hydrochloride is a chemical compound with the molecular formula C7H7NO2·HCl. It is a derivative of isonicotinic acid, where a methyl group is attached to the third position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylisonicotinic acid hydrochloride can be synthesized through several methods. One common method involves the oxidation of 3,4-lutidine using selenium dioxide. The reaction is carried out in diphenylether at elevated temperatures (around 185°C) for approximately thirty minutes .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methylisonicotinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methylisonicotinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is studied for its potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A close structural analog with similar chemical properties.
3-Methylpyridine: Another methyl-substituted pyridine derivative.
4-Methylisonicotinic acid: A positional isomer with the methyl group at the fourth position.
Uniqueness
3-Methylisonicotinic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
3-methylpyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSFKOVYOQKJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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